Hydroxyl-biphenyl carbaldehyde

Description

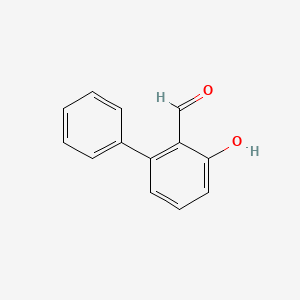

Hydroxyl-biphenyl carbaldehyde is a biphenyl derivative featuring a hydroxyl (-OH) group and a carbaldehyde (-CHO) moiety on its aromatic rings. This compound combines the electron-donating hydroxyl group with the electron-withdrawing carbaldehyde, creating a push-pull system that enhances intramolecular charge transfer (ICT) properties . Such structural motifs are critical in pharmaceuticals, organic electronics, and dye chemistry.

Properties

Molecular Formula |

C13H10O2 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

2-hydroxy-6-phenylbenzaldehyde |

InChI |

InChI=1S/C13H10O2/c14-9-12-11(7-4-8-13(12)15)10-5-2-1-3-6-10/h1-9,15H |

InChI Key |

OMKKGQJXQBZKPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)O)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Hydroxyl-biphenyl carbaldehyde differs from other carbaldehydes in its biphenyl backbone and hydroxyl substitution. Key comparisons include:

- Furochromone Carbaldehyde () : Contains a fused furan-chromone system. The carbaldehyde here participates in condensation with amines or hydrazines, forming heterocyclic derivatives with anticancer activity. Unlike this compound, it lacks a biphenyl system but shares reactivity in Schiff base formation.

- Phenothiazine-Based Carbaldehydes (): These feature a sulfur-nitrogen heterocycle. Conversion of the carbaldehyde to a carboxyl group (-COOH) alters NMR signals (e.g., disappearance of δ ~10 ppm proton, emergence of δ ~165 ppm carbon), a reactivity pattern also expected in this compound derivatives .

- Thiophene-Carbaldehydes () : Used in push-pull systems for solar cells. The thiophene’s electron-rich nature contrasts with the hydroxyl-biphenyl system, affecting ICT efficiency and absorption spectra .

Table 1: Structural and Functional Group Comparison

Spectroscopic Properties

- NMR Shifts : The carbaldehyde proton in this compound is expected at δ ~10 ppm (¹H), similar to other aldehydes (). The hydroxyl group’s electron donation may downfield-shift adjacent protons. In ¹³C NMR, the -CHO carbon typically appears at δ ~190 ppm, but conversion to -COOH (as in ) shifts this to δ ~165 ppm .

- UV-Vis Absorption: The hydroxyl group enhances ICT, leading to bathochromic shifts compared to non-hydroxylated analogs (e.g., coumarin carbaldehydes in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.